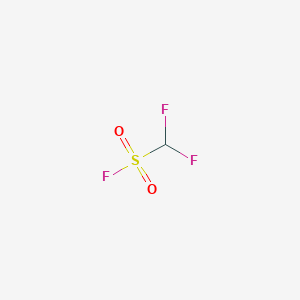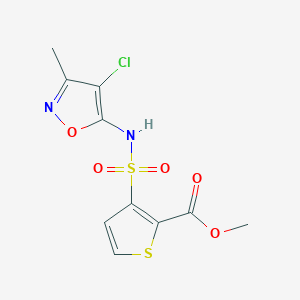
Difluoromethanesulfonyl fluoride
Descripción general
Descripción
Difluoromethanesulfonyl fluoride is a chemical compound with the molecular formula CHF3O2S and a molecular weight of 134.08 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of difluoromethanesulfonyl fluoride has been reported in several studies . One study describes a new procedure to synthesize CF3SO2F gas for application in high-voltage insulation . Another study highlights the direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
Difluoromethanesulfonyl fluoride contains a total of 7 bonds, including 6 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 sulfone . The InChI code for this compound is 1S/CHF3O2S/c2-1(3)7(4,5)6/h1H .Chemical Reactions Analysis
Difluoromethanesulfonyl fluoride has been used in various chemical reactions. For instance, it has been used in electrophilic difluoromethylthiolation reactions under copper catalysis . Enamines, indoles, β-keto esters, silyl enol ethers, and pyrroles were effectively reacted with difluoromethanesulfonyl fluoride, affording desired difluoromethylthio (SCF2H)-substituted compounds in good to high yields .Physical And Chemical Properties Analysis
Difluoromethanesulfonyl fluoride is a liquid at room temperature with a molecular weight of 134.08 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 130 .Aplicaciones Científicas De Investigación
Electrochemical Fluorination : Difluoromethanedisulfonyl fluoride is produced through electrochemical fluorination of methanedisulfonyl fluoride, serving as a precursor for difluoromethane disulfonic acid. This process achieved product yields of 75–82%, current efficiencies exceeding 66%, and electrical energy efficiencies of at least 33% (Klink, Wasser, & Liu, 1986).
Difluoromethylation and Trifluoromethylation Reagents : Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone are used in synthesizing a variety of fluoroalkylsulfonic acids and their derivatives. These reagents incorporate a CF2 group into various bonds and generate difluorocarbene under acidic conditions, which significantly expands the scope of carbene-based difluoromethylation reactions (Zhang et al., 2014).
Sulfonyl Fluoride Synthesis : A novel and environmentally benign electrochemical approach is used to prepare sulfonyl fluorides, valuable synthetic motifs, using widely available starting materials like thiols or disulfides combined with KF as an inexpensive fluoride source (Laudadio et al., 2019).
Improved Synthesis Method : An improved method for synthesizing difluoromethanesulfonic acid involves the decarboxylation of fluorosulfonyldifluoroacetic acid in the presence of sodium sulfate or sodium chloride. This process yields difluoromethanesulfonyl fluoride in moderate yield, which can be completely hydrolyzed to the corresponding acid (Chen & Wu, 1990).
Environmental Health Perspectives : Studies have shown the widespread exposure of the U.S. population to polyfluoroalkyl chemicals, including perfluorooctane sulfonate and perfluorooctanoic acid, derived from perfluorooctanesulfonyl fluoride. These compounds exhibit persistence and potential health concerns (Calafat et al., 2007).
Global Environmental Detection : Perfluorooctanesulfonyl fluoride-based compounds, degrading to perfluorooctanesulfonate, have been detected in human blood samples from various countries, indicating global environmental presence and varied exposure patterns (Kannan et al., 2004).
Mecanismo De Acción
Target of Action
Difluoromethanesulfonyl fluoride (DFSF) is primarily used as a reaction intermediate in organic synthesis . It participates in various chemical reactions such as fluorination, esterification, and amination . The primary targets of DFSF are the reactant molecules in these reactions.
Mode of Action
DFSF reacts with organic molecules through a nucleophilic substitution mechanism. The highly electronegative fluorine atom on DFSF acts as a good leaving group, readily departing and forming a new carbon-fluorine bond with the substrate molecule. The specific details of the mechanism can vary depending on the functional group being targeted.
Biochemical Pathways
The biochemical pathways affected by DFSF are largely dependent on the specific reactions it is involved in. For instance, in free radical fluoroalkylation of terminal alkenes and alkynes with iododifluoromethanesulfonamides, DFSF can efficiently initiate the current free-radical atom transfer reaction .
Result of Action
The result of DFSF’s action is the formation of new organic compounds through the reactions it facilitates. For example, in the case of fluorination reactions, DFSF can help introduce fluorine atoms into organic molecules, altering their chemical properties .
Action Environment
The action, efficacy, and stability of DFSF can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, DFSF should be stored away from fire sources and oxidizing agents, and high-temperature storage should be avoided . During operation, dust, smoke, or gas generation should be avoided, and appropriate protective measures, including respiratory protection and goggles, should be worn to avoid direct contact .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling difluoromethanesulfonyl fluoride . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
Research on difluoromethanesulfonyl fluoride and related compounds is ongoing. For instance, one study reported the structural analyses of potassium (difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide, which could provide further understanding on the structure-property relations of hydrogenated sulfonimide anions . Another study highlighted the potential of direct fluorosulfonylation with fluorosulfonyl radicals as a new approach for producing sulfonyl fluorides .
Propiedades
IUPAC Name |
difluoromethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDFBJZWAYJCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537891 | |
| Record name | Difluoromethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethanesulfonyl fluoride | |
CAS RN |
1554-47-8 | |
| Record name | Difluoromethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)



